N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1798538-99-4
VCID: VC11913309
InChI: InChI=1S/C16H21N5O/c22-16(17-9-6-14-4-2-1-3-5-14)20-11-7-15(8-12-20)21-13-10-18-19-21/h1-5,10,13,15H,6-9,11-12H2,(H,17,22)
SMILES: C1CN(CCC1N2C=CN=N2)C(=O)NCCC3=CC=CC=C3
Molecular Formula: C16H21N5O
Molecular Weight: 299.37 g/mol

N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide

CAS No.: 1798538-99-4

Cat. No.: VC11913309

Molecular Formula: C16H21N5O

Molecular Weight: 299.37 g/mol

* For research use only. Not for human or veterinary use.

N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide - 1798538-99-4

Specification

CAS No. 1798538-99-4
Molecular Formula C16H21N5O
Molecular Weight 299.37 g/mol
IUPAC Name N-(2-phenylethyl)-4-(triazol-1-yl)piperidine-1-carboxamide
Standard InChI InChI=1S/C16H21N5O/c22-16(17-9-6-14-4-2-1-3-5-14)20-11-7-15(8-12-20)21-13-10-18-19-21/h1-5,10,13,15H,6-9,11-12H2,(H,17,22)
Standard InChI Key JHDYLAIEHDEHDX-UHFFFAOYSA-N
SMILES C1CN(CCC1N2C=CN=N2)C(=O)NCCC3=CC=CC=C3
Canonical SMILES C1CN(CCC1N2C=CN=N2)C(=O)NCCC3=CC=CC=C3

Introduction

Synthesis

The synthesis of compounds like N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide typically involves:

  • Click Chemistry Reaction: The triazole moiety is often introduced via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient method for constructing 1,2,3-triazoles.

  • Amide Bond Formation: The carboxamide group can be synthesized through condensation reactions between an amine (e.g., phenylethylamine) and an activated carboxylic acid derivative.

  • Functionalization of Piperidine: The piperidine ring is modified to introduce the triazole substituent at the desired position.

These steps are carried out under controlled conditions to ensure high yield and purity.

Potential Applications

Compounds containing triazole and piperidine frameworks have been extensively studied for their pharmacological properties:

  • Antimicrobial Activity: Triazoles are well-known for their antifungal properties (e.g., fluconazole derivatives) and are being explored for antibacterial uses.

  • Neurological Effects: Piperidine derivatives often exhibit activity on central nervous system targets, including dopamine and serotonin receptors.

  • Anticancer Potential: The combination of triazole rings with other bioactive groups has shown promise in disrupting cellular proliferation pathways.

Mechanism of Action

The compound’s activity likely arises from its ability to interact with biological macromolecules via:

  • Hydrogen bonding through the amide group

  • π–π stacking interactions involving the phenyl and triazole rings

  • Hydrophobic interactions facilitated by the piperidine core

Challenges in Development

Despite its promising structure, challenges include:

  • Synthetic Complexity: Multi-step synthesis requires precise control over reaction conditions.

  • Toxicity Concerns: Comprehensive toxicological profiling is essential due to the potential reactivity of functional groups.

  • Limited Data Availability: Further studies are needed to fully elucidate its pharmacokinetic and pharmacodynamic properties.

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